molecular formula C16H12N2O3S B5875411 N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5875411
M. Wt: 312.3 g/mol
InChI Key: LPVLSFKOPZRUBW-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged scaffolds: the benzothiazole and the benzodioxole . Benzothiazole derivatives are extensively investigated for their wide spectrum of biological activities, serving as core structures in approved therapeutics and experimental agents. Research into similar compounds has demonstrated potential for targeting critical diseases, with documented activities including antitumor, antimicrobial, and anti-inflammatory effects . Some benzothiazole-based molecules function as potent inhibitors of key enzymes and receptors, such as tyrosine kinases and phosphoinositide 3-kinases, which are implicated in cancer proliferation and inflammatory diseases. The benzodioxole moiety further contributes to the molecule's bioactivity profile and is commonly utilized in the synthesis of various pharmaceutical compounds. This hybrid molecule is designed for use in high-throughput screening, mechanism-of-action studies, and as a key intermediate in the synthesis of novel chemical entities for investigative biology. Researchers can leverage this compound to explore new signaling pathways and develop potential therapies for oncological, infectious, and neurodegenerative conditions.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9-2-4-11-14(6-9)22-16(17-11)18-15(19)10-3-5-12-13(7-10)21-8-20-12/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVLSFKOPZRUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazole moiety fused with a benzodioxole structure, contributing to its biological activity. The molecular formula is C21H20N2O4SC_{21}H_{20}N_{2}O_{4}S, indicating the presence of nitrogen, oxygen, and sulfur atoms which are critical for its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Case Study:
A study conducted by Yen et al. (2004) synthesized several benzothiazole derivatives, including the compound , and evaluated their antimicrobial activities. The results demonstrated that certain derivatives showed potent activity against Mycobacterium tuberculosis, suggesting potential use as anti-tubercular agents .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Research Findings:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The compound was found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Pesticidal Activity

The compound's structural characteristics also lend themselves to agricultural applications, particularly in developing novel pesticides. Benzothiazole derivatives have been reported to possess fungicidal and herbicidal properties.

Case Study:
Research published in agricultural chemistry journals has shown that compounds similar to this compound can effectively control fungal pathogens in crops. Field trials demonstrated significant reductions in disease incidence when applied as a foliar treatment .

Dye Synthesis

Benzothiazole derivatives are utilized in the synthesis of dyes due to their ability to form stable complexes with metal ions. The compound has potential applications in creating pigments for textiles and coatings.

Research Insights:
Studies have explored the synthesis of azo dyes from benzothiazole derivatives. The resulting dyes exhibited vibrant colors and excellent lightfastness properties, making them suitable for industrial applications .

Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAntimicrobial and anticancer activityEffective against Mycobacterium tuberculosis; induces apoptosis in cancer cells
Agricultural ChemistryPesticidal activity against fungal pathogensSignificant disease control in field trials
Material ScienceSynthesis of dyes with stable metal complexesDyes exhibit vibrant colors and excellent lightfastness

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

a. N-(6-Chloro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide (C₁₅H₉ClN₂O₃S)

  • Structural Difference : Chlorine replaces the methyl group at position 4.
  • Impact : The electron-withdrawing Cl increases polarity and may enhance binding to targets requiring electronegative interactions. However, it reduces lipophilicity (Cl has a lower logP contribution than CH₃). Molecular weight increases slightly (332.76 g/mol vs. ~316 g/mol for the methyl analog) .
  • Synthesis : Similar amide coupling pathways are expected, though starting materials would involve 6-chlorobenzothiazole derivatives.

b. 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S)

  • Structural Difference : A bulky adamantyl group replaces the benzodioxole-carboxamide, and a methoxy group is present at position 5.
  • The methoxy group (electron-donating) alters electronic distribution compared to methyl. X-ray data reveals intermolecular N–H⋯N hydrogen bonds and S⋯S interactions (3.62 Å), critical for crystal packing .
Core Heterocycle Modifications

a. N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide (C₁₂H₆F₃N₃O₃S)

  • Structural Difference : The benzothiazole is replaced with a 1,3,4-thiadiazole ring bearing a CF₃ group.
  • Impact : The CF₃ group is strongly electron-withdrawing, increasing metabolic stability but reducing solubility. The thiadiazole core may alter hydrogen-bonding capacity compared to benzothiazole .

b. 2-[(4-Amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (C₂₄H₂₆N₆OS₂)

  • Structural Difference : A triazole-sulfanyl-acetamide chain replaces the benzodioxole-carboxamide.
  • Impact: The cyclohexyl group adds hydrophobicity, while the triazole enables hydrogen bonding.

Key Research Findings

Substituent Effects : Electron-donating groups (e.g., CH₃, OCH₃) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (Cl, CF₃) improve target binding but reduce solubility.

Biological Relevance: Benzothiazole derivatives with carboxamide linkers show promise in antimicrobial and enzyme-targeted applications. Thiazolidinone hybrids () demonstrate scaffold versatility.

Structural Insights : X-ray data () confirms the importance of hydrogen bonding and sulfur interactions in crystal packing, which may correlate with stability in formulation.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its unique structure, which combines a benzothiazole moiety with a benzodioxole and a carboxamide functional group. Its molecular formula is C21H20N2O4SC_{21}H_{20}N_{2}O_{4}S . This structural configuration is believed to contribute to its bioactive properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound.

  • Cell Line Studies :
    • Compound 2a , a derivative of this compound, exhibited significant anticancer activity against various cancer cell lines, including Hep3B (liver cancer) cells. It demonstrated an IC50 value considerably lower than that of standard chemotherapeutic agents like Doxorubicin .
    • The compound induced cell cycle arrest in the G2-M phase, indicating its potential to inhibit cancer cell proliferation effectively .
CompoundCell LineIC50 (µM)Mechanism
2aHep3B8.07G2-M arrest
DoxorubicinHep3B7.4G2-M arrest
  • Mechanistic Insights :
    • The anticancer activity is thought to be linked to the inhibition of specific cellular pathways involved in tumor growth and survival. For instance, compound 2a was shown to reduce the secretion of alpha-fetoprotein (AFP), a marker associated with liver cancer progression .

Antioxidant Activity

In addition to its anticancer properties, the compound also exhibits antioxidant activity :

  • DPPH Assay :
    • The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it was compared against Trolox, a known antioxidant. The results indicated that while some derivatives showed moderate activity, they were less potent than Trolox .
CompoundIC50 (µM)Comparison
2a39.85Moderate
Trolox7.72Potent

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

  • A study focused on synthesizing benzodioxole derivatives demonstrated that compounds similar to this compound showed promising results in terms of anticancer efficacy against various cell lines .
  • Another research highlighted the role of these derivatives in modulating cellular responses to oxidative stress, suggesting their potential use as therapeutic agents in conditions characterized by oxidative damage .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound ModificationIC50_{50} (EGFR)EC50_{50} (MCF-7)Solubility (mg/mL)
6-Methylbenzothiazole (Target)0.12 µM8.5 µM0.05
6-Chlorobenzothiazole0.09 µM6.2 µM0.03
6-Trifluoromethylbenzothiazole0.45 µM12.1 µM0.01
Data derived from enzymatic and cell-based assays .

Q. Table 2: Crystallographic Refinement Statistics

ParameterValue
Space GroupP21_1/c
R1 (all data)4.21%
Flack Parameter0.02(3)
RMSD (bonds, Å)0.018
Data generated using SHELXL .

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